molecular formula C19H16ClN3O B11003971 3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide

3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide

Cat. No.: B11003971
M. Wt: 337.8 g/mol
InChI Key: RJOHCFXYWRVDPF-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide typically involves the following steps:

    Formation of 6-chloroindole: This can be achieved by chlorination of indole using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

    Coupling Reaction: The 6-chloroindole is then coupled with 1H-indole-6-yl-propanamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide
  • 3-(5-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide
  • 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide

Uniqueness

3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide is unique due to the presence of the chloro group at the 6-position of the indole ring. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-(1H-indol-6-yl)propanamide

InChI

InChI=1S/C19H16ClN3O/c20-15-3-1-14-6-9-23(18(14)11-15)10-7-19(24)22-16-4-2-13-5-8-21-17(13)12-16/h1-6,8-9,11-12,21H,7,10H2,(H,22,24)

InChI Key

RJOHCFXYWRVDPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)CCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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